6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine
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Overview
Description
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine is a heterocyclic compound featuring a bromine atom at the sixth position of the pyridine ring and a 1-methylpiperidin-4-yl substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine typically involves the following steps:
Amine Substitution: The substitution of the amine group can be carried out by reacting the brominated pyridine with 1-methylpiperidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amine substitution reactions, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiourea, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides or carbonyl-containing compounds.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and cancer.
Biological Studies: The compound is investigated for its interactions with biological targets such as receptors and enzymes.
Pharmacological Research: It serves as a lead compound in the development of drugs with specific pharmacokinetic and pharmacodynamic properties.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. The compound may act as an agonist, antagonist, or inhibitor, modulating the activity of these targets and influencing cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(1-methylpiperidin-4-yl)pyridin-2-amine: Similar structure with a chlorine atom instead of bromine.
6-fluoro-N-(1-methylpiperidin-4-yl)pyridin-2-amine: Fluorine atom substitution.
6-iodo-N-(1-methylpiperidin-4-yl)pyridin-2-amine: Iodine atom substitution.
Uniqueness
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine is unique due to the specific electronic and steric effects imparted by the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
6-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-15-7-5-9(6-8-15)13-11-4-2-3-10(12)14-11/h2-4,9H,5-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXSELQYMJGFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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